Methyl (2S)-2-amino-4-phenylbutanoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

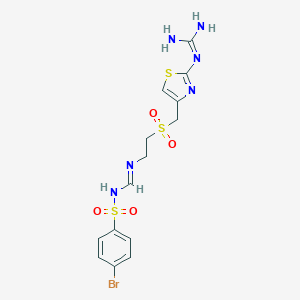

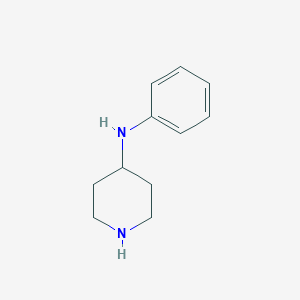

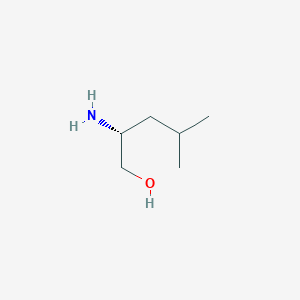

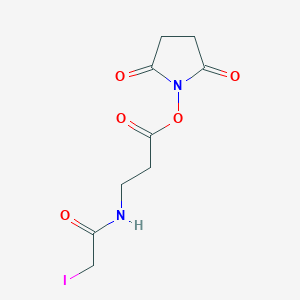

“Methyl (2S)-2-amino-4-phenylbutanoate hydrochloride” is a chemical compound. Its structure suggests that it is an amino acid derivative, specifically a derivative of phenylalanine, which is one of the 20 standard amino acids used in living organisms to build proteins .

Molecular Structure Analysis

The molecular structure of “Methyl (2S)-2-amino-4-phenylbutanoate hydrochloride” can be inferred from its name. It likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a butanoate group (a 4-carbon chain with a carboxylate group at one end), and an amino group (NH2). The “2S” in the name indicates that the compound is a stereoisomer, meaning it has a specific three-dimensional arrangement of atoms .

Applications De Recherche Scientifique

-

L-Methionine methyl ester hydrochloride

- Scientific Field : Organic Chemistry

- Application Summary : This compound is used as a starting material for the synthesis of a protected glycine derivative, a versatile asymmetric building block .

- Methods of Application : The specific methods of application are not provided, but it typically involves organic synthesis procedures .

- Results or Outcomes : The outcomes of the synthesis can vary depending on the specific reactions and conditions used .

-

cis-4-Hydroxy-L-proline methyl ester hydrochloride

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : This compound is an intermediate in pharmaceutical and organic syntheses .

- Methods of Application : The specific methods of application are not provided, but it typically involves pharmaceutical synthesis procedures .

- Results or Outcomes : The outcomes of the synthesis can vary depending on the specific reactions and conditions used .

-

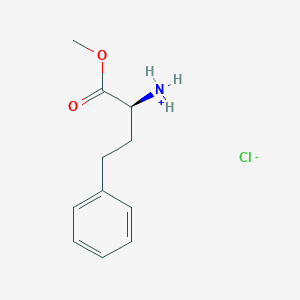

Methyl L-phenylalaninate hydrochloride

- Scientific Field : Various (Pharmaceutical, Food, Animal Feed, Cosmetic, Bio-Chemical Research)

- Application Summary : This compound is used in various fields including pharmaceutical, food, animal feed, cosmetic, and bio-chemical research .

- Methods of Application : The specific methods of application are not provided, but it typically involves various industry-specific procedures .

- Results or Outcomes : The outcomes can vary depending on the specific applications and conditions used .

Orientations Futures

The future directions for research on “Methyl (2S)-2-amino-4-phenylbutanoate hydrochloride” would likely depend on its potential applications. If it has biological activity, it could be investigated for use in medicine or biotechnology . If it has unique chemical properties, it could be studied for use in chemical synthesis or materials science.

Propriétés

IUPAC Name |

methyl (2S)-2-amino-4-phenylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H/t10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKOPSSMUBBHMM-PPHPATTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC1=CC=CC=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCC1=CC=CC=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00739868 |

Source

|

| Record name | Methyl (2S)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00739868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2S)-2-amino-4-phenylbutanoate hydrochloride | |

CAS RN |

60425-49-2 |

Source

|

| Record name | Methyl (2S)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00739868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B126099.png)

![2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine](/img/structure/B126105.png)